molecular formula C11H12N2O2S B184152 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid CAS No. 342013-63-2

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid

Katalognummer: B184152
CAS-Nummer: 342013-63-2
Molekulargewicht: 236.29 g/mol
InChI-Schlüssel: LOQYCXQYJMKVRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a synthetic organic compound featuring a benzoimidazole core substituted with a methyl group at the 1-position, a sulfanyl (thioether) group at the 2-position, and a propionic acid side chain. This compound is of interest in medicinal chemistry and materials science due to its structural hybridity, which may confer unique biological or physicochemical properties.

Eigenschaften

IUPAC Name

3-(1-methylbenzimidazol-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13-9-5-3-2-4-8(9)12-11(13)16-7-6-10(14)15/h2-5H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQYCXQYJMKVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352182
Record name 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342013-63-2
Record name 3-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Formation of the 1-Methylbenzoimidazole Scaffold

The benzimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives. For 1-methyl-substituted analogs, N-methylation is achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Subsequent introduction of the thiol group at the 2-position involves reacting the benzimidazole with sulfurizing agents like phosphorus pentasulfide (P₂S₅) in refluxing xylene.

Sulfur-Alkylation with 3-Bromopropanoic Acid

The critical step involves S-alkylation of 1-methyl-1H-benzimidazole-2-thiol with 3-bromopropanoic acid. A modified protocol adapted from demonstrates that nucleophilic substitution at sulfur is favored over nitrogen when using polar aprotic solvents (e.g., DMF) and controlled stoichiometry (1:1.2 ratio of thiol to alkylating agent). Reaction temperatures of 60–80°C for 12–24 hours yield the target compound with minimal N-alkylation byproducts.

Key Reaction Parameters

ParameterOptimal ConditionEffect on Yield/Purity
SolventDMFEnhances S-selectivity
Temperature70°CBalances rate/purity
BaseTriethylamineNeutralizes HBr
Reaction Time18 hoursCompletes substitution

Alternative Synthetic Routes

One-Pot Benzimidazole Formation and Alkylation

Purification and Crystallization Strategies

Solvent-Based Recrystallization

Crude product purity (70–80% by HPLC) is improved via recrystallization from ethanol/water mixtures. The carboxylate group’s hydrophilicity allows selective precipitation of the acid form upon pH adjustment (pH 3–4).

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with a C18 column and isocratic elution (acetonitrile/0.1% TFA in water) resolves residual N-alkylated impurities. Preparative HPLC is preferred for milligram-scale isolation, while flash chromatography suffices for larger batches using silica gel and ethyl acetate/hexane gradients.

Challenges and Optimization

Regioselectivity in S- versus N-Alkylation

Competing N-alkylation is mitigated by:

  • Steric hindrance : Bulky bases (e.g., DIPEA) reduce nitrogen nucleophilicity.

  • Solvent effects : Polar aprotic solvents stabilize the thiolate anion, favoring S-alkylation.

  • Temperature control : Lower temperatures (≤50°C) slow N-alkylation kinetics.

Stability of the Propionic Acid Moiety

Ester protection (e.g., tert-butyl esters) during synthesis prevents decarboxylation under acidic or high-temperature conditions. Final deprotection is achieved via TFA-mediated hydrolysis.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 12.2 (COOH), 7.6–7.8 (benzimidazole aromatics), 3.9 (SCH₂CH₂), 3.7 (N–CH₃).

  • IR : 1705 cm⁻¹ (C=O stretch), 2550 cm⁻¹ (S–H, absent post-alkylation).

Purity Assessment

HPLC retention time: 8.2 min (C18 column, 30% acetonitrile/70% 0.1% TFA). Purity >98% is achievable after two recrystallizations.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
S-Alkylation65–7595–98ModerateHigh
One-Pot50–6085–90HighModerate
Thiol-Ene (Theoretical)N/AN/ALowLow

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidazole ring can be reduced under specific conditions to yield dihydrobenzimidazole derivatives.

    Substitution: The propionic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Esters and amides of the propionic acid moiety.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. Benzimidazole derivatives are known to modulate enzymatic activities and receptor functions, suggesting that this compound may affect various biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its pharmacological properties , including:

  • Antimicrobial Activity: Preliminary studies indicate that it may possess significant antimicrobial properties against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the range of 0.3125 mg/mL to 0.625 mg/mL.
  • Anticancer Potential: Research has shown that similar benzimidazole derivatives exhibit cytotoxic effects against cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer), with IC50 values indicating potent antiproliferative activity.

Industry

In industrial applications, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique chemical structure enhances its reactivity and solubility, making it valuable for diverse applications .

In Vitro Studies on Antimicrobial Activity

A study assessed the antimicrobial effects of benzimidazole derivatives, including those structurally similar to this compound. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Anticancer Activity Assessment

Research focused on the antiproliferative effects of imidazole and benzimidazole analogs revealed significant cytotoxicity against melanoma and breast cancer cell lines. The study highlighted structure-activity relationships that could guide future drug development efforts.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of benzimidazole derivatives to proteins involved in cancer progression. These studies provide insights into potential mechanisms through which these compounds exert their biological effects.

Wirkmechanismus

The mechanism of action of 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazole/Benzoimidazole Moieties

Compound A : (R)-3-[6-Amino-pyridin-3-yl]-2-(1-cyclohexyl-1H-imidazol-4-yl)-propionic Acid
  • Structural Differences: Replaces the benzoimidazole core with a simpler imidazole ring substituted with a cyclohexyl group. Features an additional 6-amino-pyridinyl substituent on the propionic acid chain.
  • The amino-pyridine moiety may enable hydrogen bonding or metal coordination, as seen in kinase inhibitors or enzyme-targeting drugs.
  • Applications :
    • Used in pharmaceutical research (e.g., crystalline form optimization for drug delivery) .
Compound B : 3-(4-Methylphenyl)propionic Acid
  • Structural Differences :
    • Lacks the heterocyclic benzoimidazole and sulfanyl groups entirely.
    • Contains a methylphenyl (p-tolyl) group directly attached to the propionic acid.
  • Functional Implications :
    • The methylphenyl group increases hydrophobicity, favoring use in coupling reactions (e.g., carbodiimide-mediated resin synthesis) .
    • Absence of heterocyclic or sulfur-containing groups limits its utility in metal-binding or redox-active applications.
  • Applications :
    • Employed as a coupling agent in solid-phase synthesis .

Key Physicochemical and Functional Comparisons

Property 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic Acid Compound A Compound B
Core Structure Benzoimidazole + sulfanyl + propionic acid Imidazole + pyridine + propionic acid Phenyl + propionic acid
Polarity Moderate (sulfanyl and carboxylic acid groups) High (amino-pyridine, carboxylic acid) Low (methylphenyl)
Potential Applications Hypothetical: Enzyme inhibition, metal coordination Pharmaceuticals (crystalline forms) Coupling reactions, resin synthesis
Reactivity Thioether linkage may participate in redox or alkylation Amino-pyridine enables H-bonding Carboxylic acid for esterification

Biologische Aktivität

3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C11H12N2O2S
  • Molecular Weight: Approximately 236.29 g/mol
  • Structure: The compound features a benzimidazole ring with a sulfanyl group attached to a propionic acid moiety.

The precise biological targets of this compound are not fully elucidated. However, derivatives of benzimidazole are known to interact with various biological macromolecules, affecting enzymatic activity and receptor functions. Potential mechanisms include:

  • Enzyme Inhibition: Interactions with enzymes may lead to inhibition or modulation of their activity.
  • Receptor Modulation: The compound may influence receptor functions, altering cellular responses.

These interactions suggest that the compound could affect multiple biochemical pathways, which warrants further investigation.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.3125 mg/mL
Salmonella typhi0.3125 mg/mL
Escherichia coli0.625 mg/mL
Candida albicans0.3125 mg/mL

These findings suggest that this compound may possess similar antimicrobial properties, making it a candidate for further exploration in treating infections caused by these pathogens .

Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer activities. Compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines. For example:

  • Cell Lines Tested: A375 (melanoma), MCF-7 (breast), HeLa (cervical), and Jurkat (leukemia).
  • IC50 Values: Some compounds exhibited IC50 values as low as 16.1 µM against specific cancer cell lines, indicating potent antiproliferative effects .

Case Studies and Research Findings

  • In Vitro Studies on Antimicrobial Activity:
    A study evaluated the antimicrobial effects of various benzimidazole derivatives, including those structurally similar to this compound. Results indicated strong activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
  • Anticancer Activity Assessment:
    Research focused on the antiproliferative effects of imidazole and benzimidazole analogs revealed significant cytotoxicity against melanoma and breast cancer cell lines. The study highlighted structure-activity relationships that could guide future drug development efforts .
  • Molecular Docking Studies:
    Molecular docking simulations have been conducted to predict the binding affinity of benzimidazole derivatives to specific proteins involved in cancer progression, such as thymidylate kinase in Staphylococcus aureus. These studies provide insights into the potential mechanisms through which these compounds exert their biological effects .

Q & A

Basic: What are the common synthetic routes for 3-(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid?

Answer:
The compound is typically synthesized via nucleophilic substitution or copper-catalyzed S-arylation. Key steps include:

  • Alkylation of benzimidazole derivatives : Reacting 1-methyl-1H-benzimidazole-2-thiol with β-halopropionic acid derivatives (e.g., 3-bromopropionic acid) in basic conditions (e.g., K₂CO₃/DMF) to form the thioether linkage .
  • Copper-mediated coupling : Using Cu₂O as a catalyst with aryl iodides and 3-mercaptopropionic acid in refluxing pyridine, yielding 3-(arylthio)propionic acid analogs .
    Optimization Note : Reaction yields (70–90%) depend on solvent choice (e.g., pyridine enhances copper catalysis) and stoichiometric control of thiol intermediates .

Advanced: How can researchers address low yields in the alkylation step during synthesis?

Answer:
Low yields often stem from competing side reactions (e.g., oxidation of thiols or ester hydrolysis). Mitigation strategies include:

  • Protecting groups : Temporarily protecting the carboxylic acid moiety (e.g., esterification) to prevent unwanted hydrolysis during alkylation .
  • Catalytic additives : Using 1,4-diazabicyclo[2.2.2]octane (DABCO) to stabilize intermediates and reduce disulfide byproduct formation .
  • Temperature control : Maintaining temperatures below 60°C to minimize thiol oxidation .

Basic: What analytical methods are recommended for purity assessment?

Answer:
High-performance liquid chromatography (HPLC) is the gold standard. Key parameters:

  • Mobile phase : Methanol/buffer (65:35) with sodium 1-octanesulfonate (pH 4.6 adjusted with glacial acetic acid) ensures separation of acidic impurities .
  • Detection : UV at 254 nm for benzoimidazole absorption.
    Data Table :
Impurity TypeRetention Time (min)Acceptable Threshold
Unreacted thiol8.2≤0.1%
Disulfide dimer12.5≤0.5%

Advanced: How to design experiments to evaluate antimicrobial activity?

Answer:

  • In vitro assays : Use minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Mechanistic studies :
    • Membrane disruption : Measure cytoplasmic β-galactosidase leakage .
    • Metabolite profiling : Track microbial catabolism via LC-MS (e.g., detecting propionic acid derivatives as degradation markers) .
      Note : Include positive controls (e.g., ciprofloxacin) and validate results across ≥3 biological replicates.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from:

  • Structural analogs : Minor substitutions (e.g., trifluoromethyl vs. methyl groups) drastically alter bioactivity .
  • Assay conditions : Variations in pH (affecting ionization of the carboxylic acid) or serum protein binding in cell cultures .
    Methodological fix : Standardize assays using pharmacopeial buffers (e.g., pH 7.4 PBS) and report exact stereochemistry (e.g., chiral HPLC for enantiopurity) .

Basic: What are the key pharmacokinetic considerations for in vivo studies?

Answer:

  • Metabolic pathways : Expect phase II conjugation (glucuronidation/sulfation) of the propionic acid moiety, detected via LC-MS/MS .
  • Tissue distribution : Prioritize liver and kidney analysis due to sulfhydryl-mediated bioaccumulation .
    Data Table :
MetaboliteHalf-life (h)Major Excretion Route
Glucuronide conjugate2.5Renal (65%)
Sulfate conjugate1.8Hepatic (70%)

Advanced: How to predict and validate ADMET properties computationally?

Answer:

  • Lipophilicity : Calculate logP (≈1.2) using QikProp or SwissADME, indicating moderate blood-brain barrier permeability .
  • Toxicity alerts : Screen for thiol-related hepatotoxicity via Derek Nexus or ProTox-II.
    Experimental validation :
  • CYP inhibition assays : Use human liver microsomes to assess CYP3A4/2D6 interactions .
  • AMES test : Confirm absence of mutagenicity at ≤100 µM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.